

"Methyl 5-hydroxypyrazine-2-carboxylate" CAS number 13924-95-3 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 5-hydroxypyrazine-2-carboxylate*

Cat. No.: *B153309*

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An In-depth Technical Guide to **Methyl 5-hydroxypyrazine-2-carboxylate** (CAS: 13924-95-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-hydroxypyrazine-2-carboxylate, with CAS number 13924-95-3, is a heterocyclic organic compound belonging to the pyrazine family.^{[1][2]} Structurally, it features a pyrazine ring substituted with both a hydroxyl (-OH) group and a methyl ester (-COOCH₃) functional group.^[1] This compound is of significant interest primarily as a known metabolite of Pyrazinamide, a first-line medication used in the treatment of tuberculosis.^[3] Its presence in biological systems is crucial for pharmacokinetic and metabolic studies of Pyrazinamide. The compound typically appears as a white to off-white solid and is stable under normal storage conditions.^{[1][4]}

Physicochemical Properties

The key physicochemical properties of **Methyl 5-hydroxypyrazine-2-carboxylate** are summarized below. These characteristics are fundamental for its handling, formulation, and analysis. The presence of a hydroxyl group and ester functionality contributes to its polarity and potential for hydrogen bonding, influencing its solubility and other physical properties.^[1]

Property	Value	Reference
CAS Number	13924-95-3	[2][5][6][7]
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[2][5][7]
Molecular Weight	154.12 g/mol	[5][7]
Melting Point	183-185 °C	[3][5][8]
Boiling Point	424.1 °C at 760 mmHg	[5][8]
Density	1.39 g/cm ³	[3][5][8]
Flash Point	210.3 ± 27.3 °C	[5][8]
Appearance	White to off-white solid	[1]
Solubility	Soluble in polar solvents like methanol and ethanol; less soluble in non-polar solvents.	[1]
pKa (Predicted)	10.55 ± 0.40	[3]
XLogP3	-0.6	[5][8]
PSA (Polar Surface Area)	67.8 Å ²	[5][8]

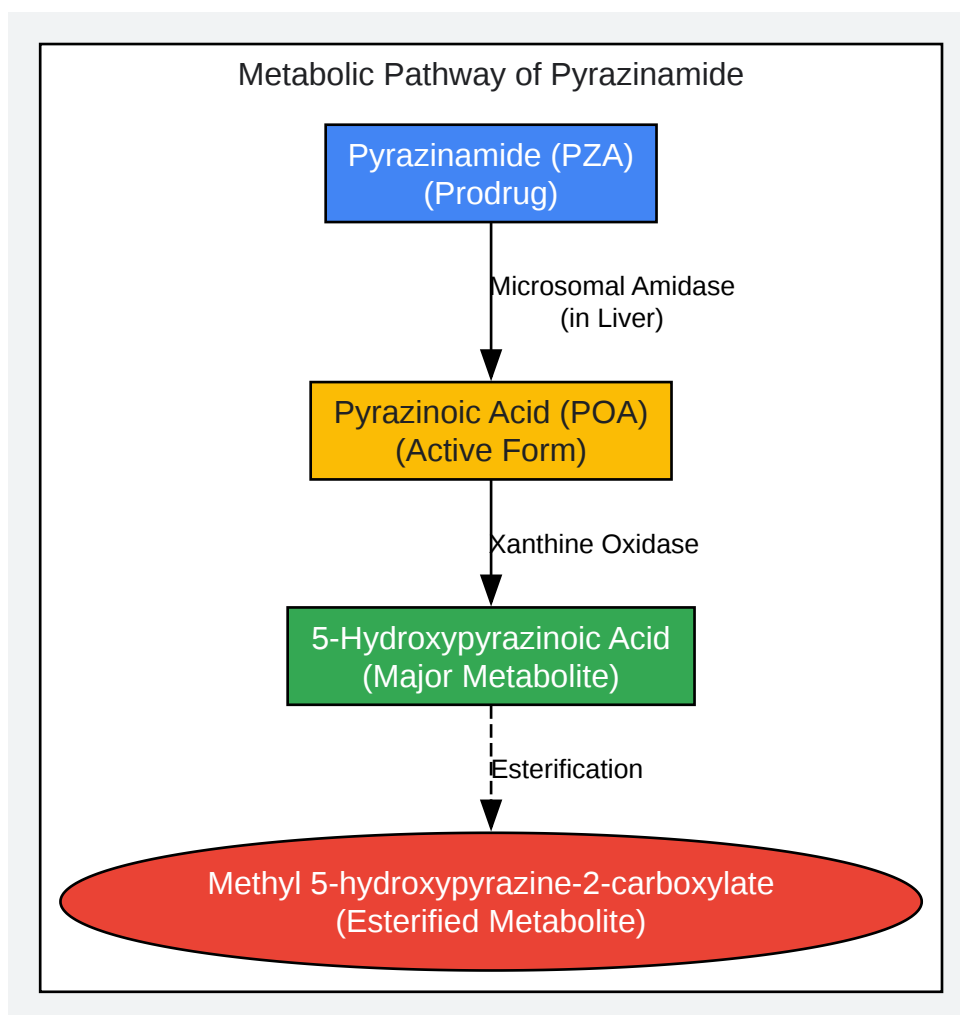
Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the structural confirmation and quantification of **Methyl 5-hydroxypyrazine-2-carboxylate**. While experimentally derived spectra are not widely published, predicted data provides valuable information for identification.

Analysis Type	Data / Predicted Values	Reference
Exact Mass	154.03784 Da	[5] [9]
InChI Key	VNFXNPFSTYYFCZ- UHFFFAOYSA-N	[5] [6]
Predicted Collision Cross Section (CCS) Data	Adduct	m/z
[M+H] ⁺	155.04512	
[M+Na] ⁺	177.02706	
[M-H] ⁻	153.03056	

Biological Context: Metabolism of Pyrazinamide

Methyl 5-hydroxypyrazine-2-carboxylate is not typically synthesized for direct biological activity but is studied as a metabolite of the anti-tuberculosis drug Pyrazinamide (PZA). In the human body, PZA undergoes extensive metabolism, primarily in the liver, involving a microsomal amidase and xanthine oxidase.[\[10\]](#) The major metabolic pathway leads to 5-hydroxypyrazinoic acid, which is the direct precursor to the titular compound.[\[10\]](#) Understanding this pathway is critical for evaluating the efficacy and potential toxicity of PZA.



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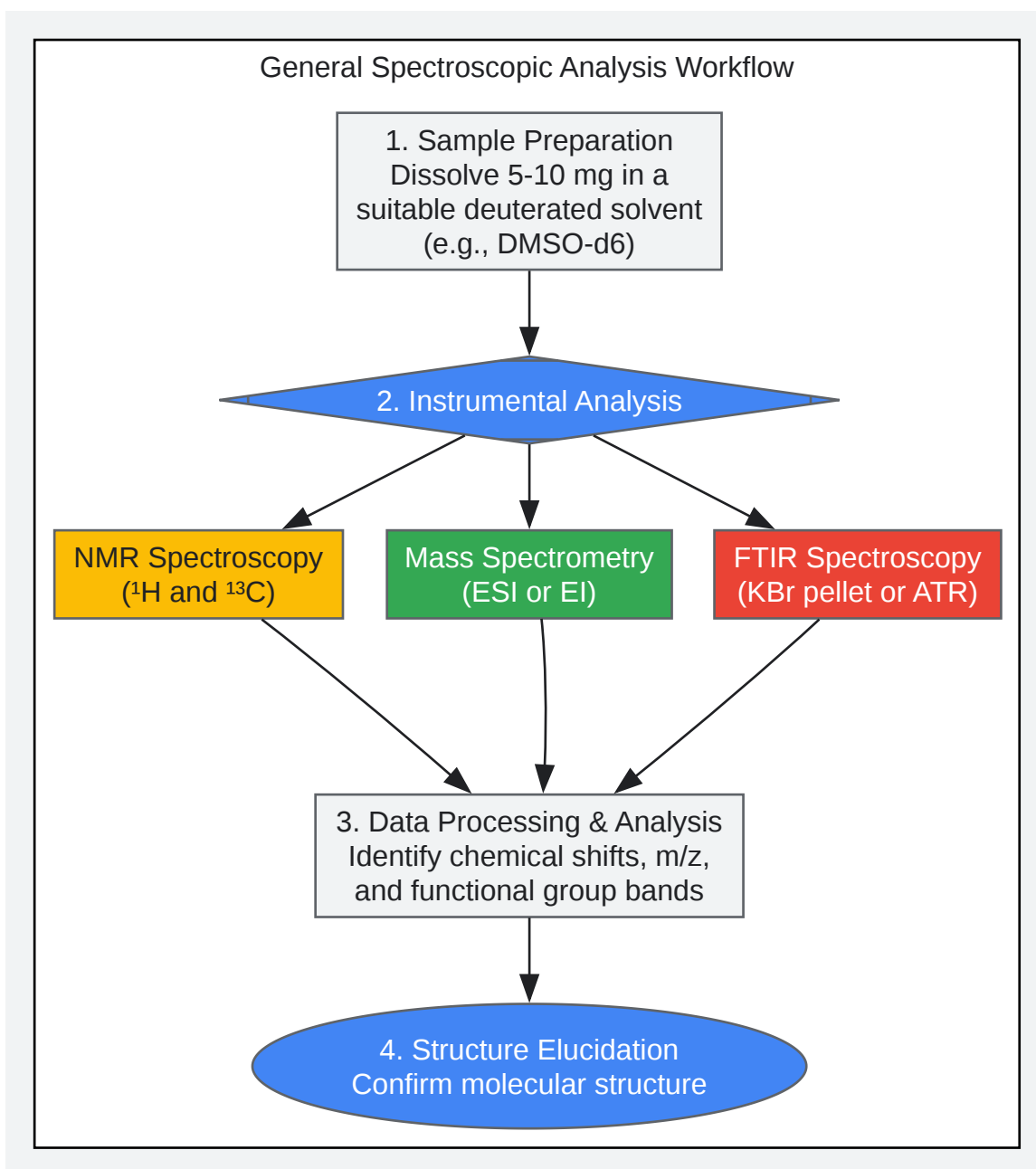
Caption: Metabolic conversion of Pyrazinamide to its major metabolites.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, characterization, and quantification of this compound. The following sections provide generalized yet detailed methodologies relevant to researchers.

General Protocol for Spectroscopic Characterization

The definitive identification of **Methyl 5-hydroxypyrazine-2-carboxylate** relies on a combination of spectroscopic techniques.



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Caption: Workflow for the structural identification of an organic compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy[11][12]

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

- ^1H NMR Acquisition: Acquire a one-dimensional ^1H spectrum. Set the spectral width to cover a range of 0-15 ppm.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. Set the spectral width to cover a range of 0-200 ppm.
- Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values to confirm the proton and carbon environments in the molecule.

2. Mass Spectrometry (MS)[\[11\]](#)[\[12\]](#)

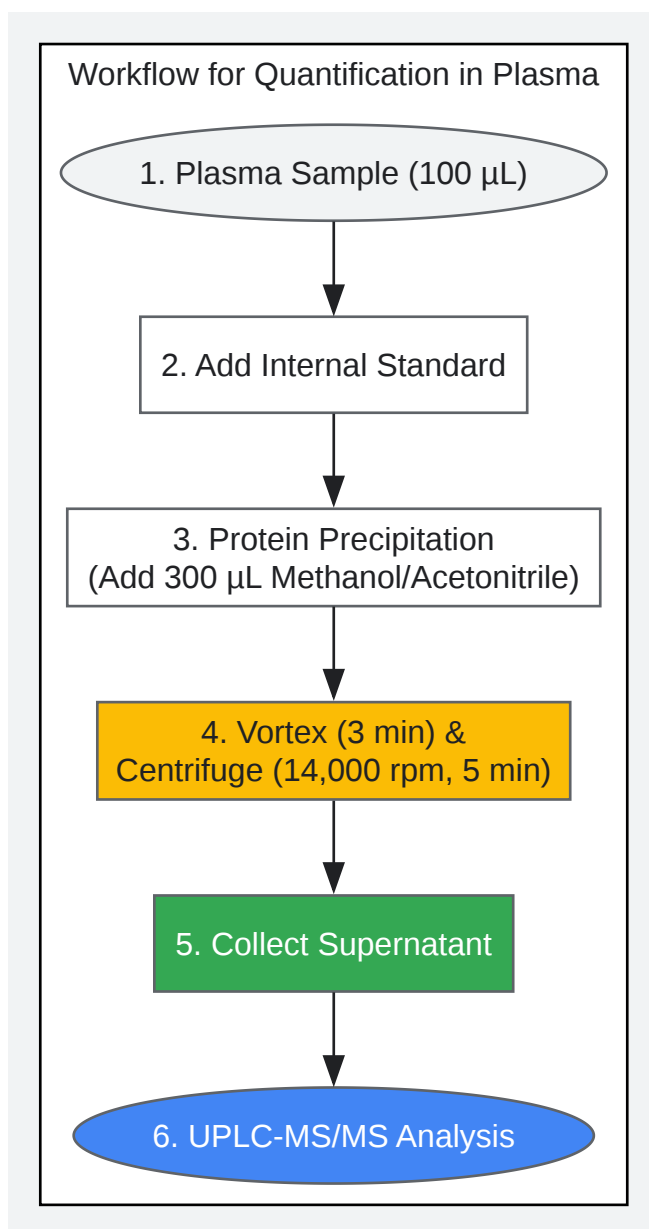
- Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer with an Electrospray Ionization (ESI) source for this polar molecule.
- Data Acquisition: Introduce the sample solution into the ion source. Acquire the mass spectrum in both positive ($[\text{M}+\text{H}]^+$) and negative ($[\text{M}-\text{H}]^-$) ion modes to determine the molecular weight and fragmentation patterns.

3. Fourier-Transform Infrared (FTIR) Spectroscopy[\[11\]](#)[\[12\]](#)

- Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid with anhydrous potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
- Instrumentation: Use a standard FTIR spectrometer.
- Data Acquisition: Acquire the spectrum over a range of 4000-400 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands for functional groups, such as O-H (hydroxyl), C=O (ester), C-O, and aromatic C=N/C=C stretches.

Protocol for Quantification in Biological Fluids

This protocol is adapted from methods used for the parent drug, Pyrazinamide, and its metabolites in plasma.[\[10\]](#)



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Caption: Sample preparation workflow for metabolite analysis in plasma.

- Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for its high sensitivity and selectivity.[10]
- Sample Preparation:[10]
 - To 100 µL of plasma, add a suitable internal standard.

- Induce protein precipitation by adding 300 μ L of a cold methanol-acetonitrile mixture (1:1, v/v).
- Vortex the mixture vigorously for 3 minutes.
- Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.
- Carefully collect the clear supernatant for analysis.
- Chromatographic Conditions:[10]
 - Column: A reverse-phase C18 column (e.g., HSS T3 C18).
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).
- Detection:
 - Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and internal standard must be determined and optimized to ensure accurate quantification.

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- To cite this document: BenchChem. ["Methyl 5-hydroxypyrazine-2-carboxylate" CAS number 13924-95-3 properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153309#methyl-5-hydroxypyrazine-2-carboxylate-cas-number-13924-95-3-properties]

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